molecular formula C12H15N5O3S2 B12544836 N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide CAS No. 143716-37-4

N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide

Cat. No.: B12544836
CAS No.: 143716-37-4
M. Wt: 341.4 g/mol
InChI Key: VKIOHGMHWOQHFP-UHFFFAOYSA-N
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Description

N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains functional groups such as azido, hydroxy, and disulfide, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the disulfide bond: This can be achieved by reacting 3-mercaptopropionic acid with an appropriate oxidizing agent to form the disulfide linkage.

    Introduction of the azido group: This step involves the substitution of a suitable leaving group (e.g., halide) with sodium azide under mild conditions.

    Coupling with the benzamide derivative: The final step involves coupling the disulfide-azido intermediate with a benzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The disulfide bond in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of disulfide bond formation and cleavage in proteins.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The disulfide bond can undergo redox reactions, making it useful in studying redox biology. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

    N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-hydroxybenzamide: Lacks the azido group, making it less versatile in click chemistry applications.

    N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, which may alter its hydrogen bonding capabilities.

Uniqueness: N-{2-[(3-Amino-3-oxopropyl)disulfanyl]ethyl}-4-azido-2-hydroxybenzamide is unique due to the presence of both azido and disulfide groups, allowing it to participate in a wide range of chemical reactions and making it a valuable tool in various research fields.

Properties

CAS No.

143716-37-4

Molecular Formula

C12H15N5O3S2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(3-amino-3-oxopropyl)disulfanyl]ethyl]-4-azido-2-hydroxybenzamide

InChI

InChI=1S/C12H15N5O3S2/c13-11(19)3-5-21-22-6-4-15-12(20)9-2-1-8(16-17-14)7-10(9)18/h1-2,7,18H,3-6H2,(H2,13,19)(H,15,20)

InChI Key

VKIOHGMHWOQHFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCSSCCC(=O)N

Origin of Product

United States

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